1-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-PHENYL-1-PROPANONE
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Overview
Description
1-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-PHENYL-1-PROPANONE is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-PHENYL-1-PROPANONE involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization results in the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
1-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-PHENYL-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-PHENYL-1-PROPANONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential interactions with biological systems, particularly its effects on neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 1-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-PHENYL-1-PROPANONE involves its interaction with specific molecular targets. The compound is known to affect neurotransmitter receptors, particularly serotonin receptors . This interaction can modulate neurotransmitter levels and influence various physiological processes.
Comparison with Similar Compounds
1-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-PHENYL-1-PROPANONE can be compared with other piperazine derivatives such as:
- 1-(4-Chlorophenyl)piperazine
- 1-(3-Chlorophenyl)piperazine
- 1-Phenylpiperazine
These compounds share similar structural features but differ in their specific chemical properties and biological activities.
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c20-17-7-9-18(10-8-17)21-12-14-22(15-13-21)19(23)11-6-16-4-2-1-3-5-16/h1-5,7-10H,6,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTAUWKWTAIYDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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